molecular formula C6H9N3O B8654682 (2-Hydrazinylpyridin-4-yl)methanol

(2-Hydrazinylpyridin-4-yl)methanol

Cat. No.: B8654682
M. Wt: 139.16 g/mol
InChI Key: XOUATPSHXHXABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydrazinylpyridin-4-yl)methanol (CAS 1051928-99-4) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . Its structure features both a hydrazine substituent and a methanol group on a pyridine ring, making it a valuable bifunctional scaffold in medicinal chemistry and organic synthesis . The reactive hydrazinyl group allows it to serve as a key building block for the synthesis of various heterocyclic compounds and complex molecular architectures. It is commonly used in retrosynthesis analysis and interaction studies, indicating its role in exploring biological pathways and developing pharmacologically active molecules . Researchers utilize this compound in the development of novel chemical entities for screening and biological activity assessment. Proper handling procedures are essential. This product is intended for research and development purposes only and is not classified as edible; it must not be used in any human or veterinary therapeutic or diagnostic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(2-hydrazinylpyridin-4-yl)methanol

InChI

InChI=1S/C6H9N3O/c7-9-6-3-5(4-10)1-2-8-6/h1-3,10H,4,7H2,(H,8,9)

InChI Key

XOUATPSHXHXABS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CO)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydrazinylpyridin 4 Yl Methanol

Strategic Approaches to Pyridine (B92270) Ring Formation and Functionalization

The successful synthesis of (2-Hydrazinylpyridin-4-yl)methanol hinges on the strategic selection of precursors and the chemoselective functionalization of the pyridine ring. Two primary retrosynthetic approaches are considered, starting from either a halogenated or an aminated pyridine precursor.

Precursor Selection and Retrosynthetic Analysis

A logical retrosynthetic analysis for this compound suggests two main precursors: 2-chloro-4-(hydroxymethyl)pyridine or (2-Amino-pyridin-4-yl)methanol.

Route 1: Via a Halogenated Pyridine Precursor

This approach involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with hydrazine (B178648). The retrosynthetic breakdown is as follows:

This compound can be disconnected at the C2-hydrazine bond, leading back to 2-chloro-4-(hydroxymethyl)pyridine and hydrazine.

2-chloro-4-(hydroxymethyl)pyridine , in turn, can be synthesized from 2-amino-4-picoline through a diazotization reaction to replace the amino group with a chloro group, followed by oxidation of the methyl group or, more strategically, through a Sandmeyer-type reaction on a suitable precursor. A plausible route involves the conversion of 2-amino-4-picoline to 2-chloro-4-picoline, followed by oxidation of the methyl group to a hydroxymethyl group. A Chinese patent describes a method starting from 2-amino-4-picoline. google.com

Route 2: Via an Aminated Pyridine Precursor

This alternative strategy focuses on the conversion of an amino group to a hydrazinyl group. The retrosynthesis is as follows:

This compound can be envisioned as arising from the reduction of a diazonium salt formed from (2-Amino-pyridin-4-yl)methanol .

(2-Amino-pyridin-4-yl)methanol is a known compound that can be synthesized from commercially available starting materials.

Elucidation of Multi-Step Synthetic Sequences

Detailed Analysis of Key Reaction Steps and Conditions

Route 1: From 2-Amino-4-Picoline

A plausible multi-step synthesis based on available literature is outlined below:

Step 1: Synthesis of 2-Chloro-4-methylpyridine (B103993) 2-Amino-4-picoline can be converted to 2-chloro-4-methylpyridine via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) salt in an acidic medium, followed by reaction with a copper(I) chloride catalyst.

Step 2: Synthesis of 2-Chloro-4-(hydroxymethyl)pyridine The methyl group of 2-chloro-4-methylpyridine can be oxidized to a hydroxymethyl group. A Chinese patent suggests a method involving chlorination of the methyl group followed by hydrolysis. google.com

Step 3: Synthesis of this compound The final step involves the reaction of 2-chloro-4-(hydroxymethyl)pyridine with hydrazine hydrate (B1144303). A general method described in a Chinese patent for the synthesis of 2-hydrazinylpyridine derivatives suggests reacting the corresponding pyridinium (B92312) halide with hydrazine hydrate in a suitable solvent. google.comgoogle.com The reaction is typically carried out at elevated temperatures.

StepReactantsReagentsKey ConditionsProduct
12-Amino-4-picoline1. NaNO₂, HCl2. CuClDiazotization at low temperature, followed by Sandmeyer reaction.2-Chloro-4-methylpyridine
22-Chloro-4-methylpyridineSO₂Cl₂, radical initiator, then hydrolysisFree-radical chlorination followed by hydrolysis.2-Chloro-4-(hydroxymethyl)pyridine
32-Chloro-4-(hydroxymethyl)pyridineHydrazine hydrateReaction in a suitable solvent at elevated temperature.This compound

Yield Optimization and Process Efficiency in Laboratory Scale Synthesis

Optimizing the yield and efficiency of the synthesis requires careful control over several parameters for each step.

For the Sandmeyer reaction (Step 1) , the temperature during diazotization must be kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The slow addition of the nitrite solution is also crucial.

In the chlorination of the methyl group (Step 2) , the choice of radical initiator and control of the reaction temperature are important to ensure selective monochlorination and prevent over-chlorination. Subsequent hydrolysis conditions need to be mild enough to avoid unwanted side reactions.

For the final hydrazinolysis step (Step 3) , the molar ratio of hydrazine hydrate to the pyridine substrate is a key parameter. A large excess of hydrazine hydrate can lead to higher yields but may complicate the purification process. The choice of solvent and reaction temperature also significantly impacts the reaction rate and yield. The patent for general 2-hydrazinylpyridine synthesis suggests that using a tertiary amine as a solvent can be beneficial. google.comgoogle.com

ParameterStep 1 (Sandmeyer)Step 2 (Chlorination/Hydrolysis)Step 3 (Hydrazinolysis)
Temperature 0-5 °C (diazotization)Controlled to prevent over-chlorinationElevated (e.g., 100-150 °C)
Solvent Aqueous HClNon-polar solvent for chlorination, then water for hydrolysisHigh-boiling point solvent, potentially a tertiary amine
Catalyst CuClRadical initiatorNone typically required
Reactant Ratio Stoichiometric control of nitriteControl of chlorinating agentExcess hydrazine hydrate may be used

Exploration of Alternative Synthetic Pathways

As previously mentioned, an alternative route to this compound involves starting from (2-Amino-pyridin-4-yl)methanol. This pathway would consist of two main steps:

Step 1: Diazotization of (2-Amino-pyridin-4-yl)methanol The amino group would be converted to a diazonium salt using a nitrite salt in an acidic medium. Similar to the Sandmeyer reaction, strict temperature control is essential.

Step 2: Reduction of the Diazonium Salt The resulting diazonium salt would then be reduced to the corresponding hydrazine. Various reducing agents can be employed for this transformation, such as stannous chloride or sodium sulfite.

While this route appears more direct, the isolation and handling of the intermediate diazonium salt can be hazardous, and the reduction step may require careful optimization to achieve a good yield without affecting the hydroxymethyl group. The choice between this alternative pathway and the halogenated precursor route would depend on the availability and cost of the starting materials, as well as considerations of process safety and scalability.

Novel Methodologies for Introducing Hydrazine Functionality

The introduction of a hydrazine group onto a pyridine ring is a key step in the synthesis of this compound. Traditional methods often involve nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring with hydrazine hydrate. google.com

Recent advancements have focused on enhancing the efficiency and applicability of this transformation. One notable method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to connect (pyridin-2-yl)hydrazine to organic substrates. rsc.org This approach offers a novel way to introduce the hydrazine moiety and has been applied to the synthesis of various bifunctional chelates. rsc.org

Another innovative approach is the development of hydrazide-hydrazone derivatives, which can be utilized in the synthesis of various heterocyclic compounds, including pyridine derivatives. mdpi.com For instance, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) can yield a hydrazide-hydrazone derivative that serves as a versatile intermediate for further heterocyclization reactions. mdpi.com

A patented synthetic process describes the reaction of a pyridinium halide with hydrazine hydrate to produce 2-hydrazinylpyridine derivatives. google.com This method emphasizes the direct reaction between the pyridine precursor and hydrazine hydrate, offering a potentially straightforward route to the desired product. google.com

Table 1: Comparison of Methodologies for Introducing Hydrazine Functionality
MethodologyKey Reagents/CatalystsAdvantagesReference
Nucleophilic Aromatic Substitution (SNAr)Pyridine halide, Hydrazine hydrateDirect, often straightforward google.com
Suzuki-Miyaura Cross-CouplingPalladium catalyst, (Pyridin-2-yl)hydrazineNovel C-N bond formation rsc.org
Hydrazide-Hydrazone DerivativesCyanoacetyl hydrazine, AcetylpyridinesVersatile intermediates for heterocyclization mdpi.com

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. biosynce.com These principles focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One key aspect of green chemistry is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and improve yields. acs.org Microwave-assisted synthesis has been successfully employed in one-pot, multi-component reactions to produce novel pyridine derivatives with advantages like excellent yields (82%–94%), pure products, and significantly reduced reaction times (2–7 minutes). acs.orgnih.gov

The choice of solvent is another critical factor. Pyridine and its derivatives can sometimes act as green solvents themselves due to their relatively high boiling points and low volatility compared to many common organic solvents. biosynce.com They can dissolve a wide range of substances, making them suitable reaction media. biosynce.com

Catalysis is a cornerstone of green chemistry, and iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org This method demonstrates good functional group tolerance and produces high yields without the need for additional additives. rsc.org Furthermore, the use of ionic liquids as catalysts in multicomponent reactions for synthesizing pyridine and fused pyridine systems is another promising green approach. scilit.com

The design of synthetic routes that are atom-economical and reduce waste is also a primary goal. One-pot reactions, where multiple steps are carried out in the same reaction vessel, are highly desirable as they reduce the need for purification of intermediates and minimize solvent usage. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Synthesis

Control of Functional Group Positioning

Achieving the desired regiochemistry in the synthesis of polysubstituted pyridines like this compound is a significant challenge. The substitution pattern on the pyridine ring is crucial for the molecule's ultimate properties and function.

Several strategies have been developed to control the position of functional groups on the pyridine ring. One method involves the addition of Grignard reagents to pyridine N-oxides, which can afford a high degree of regioselectivity, often exclusively forming one regioisomer without the need for a transition-metal catalyst. rsc.orgrsc.org This method is compatible with a range of functional groups, including esters and nitriles. rsc.orgrsc.org

Another approach is the use of blocking groups to direct subsequent reactions to a specific position. For instance, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govnih.gov

The inherent reactivity of the pyridine ring can also be exploited. For example, the synthesis of 2,3,5-trisubstituted pyridines can be achieved with high regioselectivity starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which allows for sequential derivatization at the 2, 3, and 5 positions. acs.org The tautomeric equilibrium of certain pyridine derivatives, such as 5-acyl-4-pyridones existing as either 4-pyridone or 4-hydroxypyridine (B47283) depending on the solvent, can also influence their reactivity and the regioselectivity of subsequent reactions. rsc.org

The synthesis of (2-Amino-pyridin-4-yl)methanol, a related precursor, has been achieved through the reduction of methyl 2-aminopyridine-4-carboxylate, demonstrating a route to a 2,4-disubstituted pyridine. chemicalbook.com

Table 2: Strategies for Regiocontrol in Pyridine Synthesis
StrategyKey FeaturesExample ApplicationReference
Grignard Addition to Pyridine N-oxidesHigh regioselectivity, transition-metal freeSynthesis of 2-substituted pyridines rsc.orgrsc.org
Use of Blocking GroupsDirects functionalization to a specific positionC-4 alkylation of pyridines nih.govnih.gov
Sequential DerivatizationStepwise introduction of functional groupsSynthesis of 2,3,5-trisubstituted pyridines acs.org

Challenges and Solutions in Regioselective Synthesis

A primary challenge in the synthesis of substituted pyridines is the formation of isomeric mixtures. rsc.org For example, the addition of organometallic reagents to activated pyridines can often lead to a mixture of 2- and 4-substituted products, which complicates purification and reduces the yield of the desired isomer. rsc.org

One solution to this problem is the development of highly regioselective reactions. As mentioned previously, the reaction of Grignard reagents with pyridine N-oxides at low temperatures provides a method for the completely regioselective synthesis of 2-substituted pyridines. rsc.orgrsc.org

Another challenge is the often harsh reaction conditions, such as high temperatures and long reaction times, required for some direct arylation methods. rsc.org These conditions can limit the functional group tolerance of the reaction. The development of milder, more efficient methods is therefore a key area of research. The use of transition-metal-free reactions, for instance, not only improves the green profile of the synthesis but also simplifies purification procedures. rsc.org

The direct position-selective C-4 alkylation of pyridine itself has been a long-standing challenge, often requiring pre-functionalized starting materials to avoid over-alkylation and the formation of regioisomeric mixtures. nih.govnih.gov The development of a simple maleate-derived blocking group provides an effective solution, enabling controlled Minisci-type decarboxylative alkylation at the C-4 position. nih.govnih.gov This strategy allows for the use of native pyridine as a starting material, which is a significant advantage. nih.gov

In the context of synthesizing this compound, controlling the regioselectivity of both the hydrazine introduction and the placement of the methanol (B129727) group is paramount. A plausible synthetic route could involve the synthesis of a 2-halo-4-methylpyridine precursor, followed by oxidation of the methyl group to a hydroxymethyl group, and finally, nucleophilic substitution of the halogen with hydrazine. The order of these steps would be critical to avoid unwanted side reactions and ensure the correct placement of the functional groups.

Chemical Reactivity and Mechanistic Studies of 2 Hydrazinylpyridin 4 Yl Methanol

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group at the 2-position of the pyridine (B92270) ring is a potent nucleophile and a versatile precursor for the synthesis of various heterocyclic systems. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring.

Nucleophilic Reactivity and Condensation Reactions

The terminal nitrogen atom of the hydrazine moiety in (2-Hydrazinylpyridin-4-yl)methanol possesses a lone pair of electrons, rendering it strongly nucleophilic. This allows it to readily participate in nucleophilic substitution and addition reactions. For instance, it is expected to react with electrophilic reagents such as acyl chlorides and anhydrides to form the corresponding N-acylhydrazine derivatives.

A general method for the synthesis of 2-hydrazinylpyridine derivatives involves the reaction of a 2-halopyridine with hydrazine hydrate (B1144303). google.comgoogle.com This highlights the nucleophilic character of hydrazine in displacing a halide from the pyridine ring, a reaction that can be promoted by an acid-binding agent in a suitable solvent. google.com

Reactions with Carbonyl Compounds: Formation of Hydrazones

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. The hydrazine group of this compound is anticipated to react readily with a wide range of carbonyl compounds under mild, often acid-catalyzed, conditions to yield the corresponding hydrazones. nih.gov

The formation of hydrazones from hydrazinylpyridines is a well-established transformation. For example, 2-hydrazinopyridine (B147025) reacts with various aldehydes and ketones to produce stable hydrazone products. sci-hub.se These reactions typically proceed by the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

Table 1: Representative Condensation Reactions of Hydrazinylpyridines with Carbonyl Compounds

Hydrazinylpyridine ReactantCarbonyl CompoundProduct TypeReference
2-HydrazinopyridineCurcuminoid Compound2-Pyrazoline sci-hub.se
Intermediate 13 (a 2-hydrazinylpyrimidine derivative)Substituted Aldehyde or KetoneHydrazone nih.gov

This table presents examples of reactions with related hydrazinyl-heterocycles to illustrate the expected reactivity.

Cyclization Reactions Involving the Hydrazine Functionality

The bifunctional nature of the hydrazine group makes it an excellent building block for the synthesis of fused heterocyclic rings. Following condensation to form a hydrazone or a related intermediate, intramolecular cyclization can occur, often promoted by heat or a catalyst.

For instance, 2-hydrazinopyridines are known to undergo copper-mediated cyclization with enediynones to furnish pyrazolo[1,5-a]pyridines. rsc.org Another common cyclization pathway involves the reaction of hydrazones with suitable reagents to form triazinoindoles or pyrazolines. sci-hub.sechempap.org These reactions underscore the versatility of the hydrazine moiety in constructing complex molecular architectures.

Reactivity of the Methanol (B129727) Group

The methanol group at the 4-position of the pyridine ring behaves as a primary alcohol. Its reactivity can be influenced by the electronic effects of the pyridine nucleus.

Oxidation and Reduction Potentials

The primary alcohol of the methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. The choice of reagent will determine the extent of oxidation. For example, mild oxidizing agents like manganese dioxide (MnO2) are typically used for the selective oxidation of benzylic-type alcohols to aldehydes, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) can lead to the carboxylic acid. The oxidation of a related compound, 2-(p-chlorobenzyl)pyridine, to the corresponding ketone has been achieved using potassium permanganate or tin anhydride. google.com

Conversely, the synthesis of this compound would likely involve the reduction of a corresponding carboxylic acid or ester. The reduction of pyridine carboxylic acid derivatives to hydroxymethylpyridines is a common synthetic strategy. For example, 4-pyridinecarboxylic acid methyl ester can be reduced to 4-pyridinemethanol (B147518) using reducing agents like sodium borohydride (B1222165) in the presence of lithium chloride, or lithium aluminum hydride. chemicalbook.comgoogle.com

Table 2: Examples of Oxidation and Reduction Reactions of Pyridine-Methanol Derivatives

ReactantReagent(s)ProductReaction TypeReference
2-(p-chlorobenzyl)pyridineKMnO4 or SnO2(4-chlorophenyl)(pyridin-2-yl)methanoneOxidation google.com
Methyl 2-aminopyridine-4-carboxylateLithium aluminum hydride(2-Amino-pyridin-4-yl)-methanolReduction chemicalbook.com
4-Pyridinecarboxylic acid methyl esterNaBH4, LiCl4-PyridinemethanolReduction google.com

This table provides examples of reactions with related pyridine-methanol derivatives to illustrate the expected reactivity.

Esterification and Etherification Reactions

As a primary alcohol, the methanol group is expected to undergo esterification with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent. The reactivity in esterification is generally straightforward for primary alcohols. However, in the case of hydroxypyridines, there can be a tautomeric equilibrium with the corresponding pyridone, which could lead to N-acylation as a competing reaction. researchgate.net For 4-(hydroxymethyl)pyridine, where the hydroxyl group is on a side chain, O-acylation is the expected primary pathway. researchgate.net

Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration at high temperatures could lead to the formation of a di(pyridin-4-ylmethyl) ether, though this is generally less controlled.

Conjugate Addition Reactions and Derivatives

No specific research detailing the participation of this compound in conjugate addition reactions, such as the aza-Michael reaction, has been found. While hydrazide and hydrazine derivatives are known to act as nucleophiles in such reactions nih.gov, and activated pyridines can be Michael acceptors nih.govnsf.gov, there are no documented examples of this specific compound being used as either a nucleophile or an acceptor to form conjugate addition derivatives. Further research would be required to determine its reactivity profile in this context, including reaction conditions and the types of derivatives that could be formed.

Reactivity of the Pyridine Core

The general principles of electrophilic aromatic substitution (EAS) on the pyridine ring are well-understood, with the electron-withdrawing nature of the nitrogen atom deactivating the ring and directing substitution to the 3- and 5-positions. However, no studies have been published that apply these reactions specifically to this compound. The influence of the hydrazinyl and methanol substituents on the regioselectivity and reaction rate of EAS on this specific molecule has not been experimentally determined.

Nucleophilic aromatic substitution (SNAr) on pyridine typically occurs at the 2- and 4-positions, especially when a good leaving group is present stackexchange.comquimicaorganica.orgyoutube.com. The synthesis of related 2-hydrazinylpyridines often proceeds via the displacement of a halide at the 2-position by hydrazine google.com. For this compound, the hydrazinyl group itself is not a typical leaving group for SNAr. Research into whether the hydrazinyl group could be displaced by a strong nucleophile under specific conditions, or if other transformations could render the ring susceptible to SNAr, has not been reported for this compound. A recent study has shown a method for C4-selective amination of pyridines via nucleophilic substitution of hydrogen, a process that proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate nih.gov. The applicability of this methodology to this compound is unknown.

The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation that can alter the electronic properties and reactivity of the pyridine ring researchgate.net. Similarly, quaternization of the nitrogen atom can activate the ring towards nucleophilic attack. There are no specific studies in the available literature that report the N-oxidation or quaternization of this compound or investigate the reactivity of the resulting products.

Investigation of Reaction Mechanisms

Mechanistic investigations, particularly kinetic studies, provide quantitative insight into reaction rates and pathways. An extensive search of chemical databases and literature has yielded no kinetic studies on any transformation reactions involving this compound. Such studies would be essential for understanding the influence of reaction parameters on product formation and for optimizing synthetic procedures. For instance, kinetic analysis of related hydrazide-Michael reactions has revealed complex, conversion-dependent regimes nih.gov, but no analogous data exists for the title compound.

Computational Elucidation of Transition States and Energy Barriers

The comprehensive understanding of a chemical reaction's mechanism, including the identification of transient species and the energetic landscape of the reaction pathway, is fundamental to predicting its outcome and optimizing reaction conditions. For this compound, a detailed computational analysis of its transition states and energy barriers would provide invaluable insights into its reactivity. However, a thorough review of the current scientific literature reveals a notable absence of specific computational studies focused on the transition states and energy barriers of this particular compound.

While direct computational data for this compound is not available, the methodologies employed for structurally similar pyridine and hydrazone derivatives can be described to illustrate the approach that would be taken for such an investigation. Theoretical chemistry provides a powerful toolkit for exploring reaction mechanisms, with Density Functional Theory (DFT) being a prominently used method.

Theoretical Framework for Analysis

A computational study of the reactivity of this compound would typically involve the following steps:

Geometry Optimization: The initial step involves the optimization of the three-dimensional structures of the reactants, products, and any proposed intermediates and transition states. This is achieved by finding the minimum energy conformation on the potential energy surface for stable molecules and the first-order saddle point for transition states.

Transition State Searching: Identifying the correct transition state structure, which represents the highest energy point along the reaction coordinate, is a critical and often challenging aspect of these studies. Various algorithms are employed to locate these saddle points.

Frequency Calculations: Once a stationary point on the potential energy surface is located, frequency calculations are performed. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

Energy Profile Construction: By calculating the relative energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visually represents the energy barriers (activation energies) that must be overcome for the reaction to proceed.

Anticipated Reactive Sites and Mechanistic Questions

Based on the structure of this compound, several reactive sites could be the focus of computational investigation:

The hydrazinyl group is nucleophilic and can participate in various reactions, such as condensation with carbonyl compounds or oxidation.

The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, with the position of substitution being influenced by the existing substituents. The nitrogen atom in the ring can also act as a nucleophile or a base.

The methanol group can be involved in esterification, etherification, or oxidation reactions.

A computational study would aim to quantify the energy barriers for reactions at these different sites, thereby predicting the most likely reaction pathways under various conditions. For instance, the protonation of the pyridine nitrogen versus the hydrazinyl nitrogens could be compared by calculating the energies of the corresponding protonated species.

Illustrative Data from Analogous Systems

While no specific data tables for this compound exist, studies on other substituted pyridines and hydrazones provide examples of the types of data that would be generated. For instance, DFT calculations on the reaction of substituted pyridines with various electrophiles have been used to determine the activation energies for substitution at different positions on the ring, explaining the observed regioselectivity. Similarly, computational studies on hydrazone formation have elucidated the transition states for the condensation reaction and the subsequent cyclization reactions they can undergo.

The table below is a hypothetical representation of the kind of data that would be generated from a computational study on a reaction involving this compound, for illustrative purposes.

Reaction StepStructureRelative Energy (kcal/mol)Number of Imaginary Frequencies
ReactantsThis compound + Electrophile0.00
Transition State 1[TS1]‡+25.31
IntermediateIntermediate Complex+5.20
Transition State 2[TS2]‡+18.71
ProductsSubstituted Product-15.80

Derivatization and Analogues of 2 Hydrazinylpyridin 4 Yl Methanol: Synthesis and Scope

Synthesis of Novel Pyridazine (B1198779), Triazine, and Tetrazine Derivatives

The presence of a hydrazine (B178648) moiety in (2-Hydrazinylpyridin-4-yl)methanol makes it a key precursor for the synthesis of nitrogen-rich six-membered heterocycles such as pyridazines, triazines, and tetrazines. These ring systems are of significant interest in medicinal chemistry and materials science. nih.gov

Cyclocondensation Reactions to Form Fused Heterocycles

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic compounds. The hydrazinyl group of this compound can act as a dinucleophile, reacting with appropriate electrophilic partners to form various heterocyclic rings.

Pyridazines: The most direct route to pyridazine derivatives involves the reaction of a hydrazine with a 1,4-dicarbonyl compound, its synthetic equivalent, or β,γ-unsaturated hydrazones. organic-chemistry.org For this compound, reaction with a 1,4-diketone would lead to the formation of a substituted dihydropyridazine, which can subsequently be oxidized to the aromatic pyridazine. A widely used method involves the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine. uminho.pt Another common approach is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate (B1144303), which proceeds via a Michael addition followed by cyclization and dehydration to yield pyrazoline derivatives, a related five-membered heterocycle. researchgate.net The synthesis of pyridazines can also be achieved through the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate in methanol (B129727). liberty.edu

Triazines: The synthesis of 1,2,4-triazine (B1199460) derivatives can be accomplished through various domino annulation reactions using readily available materials. rsc.orgijpsr.info A common pathway involves the reaction of 1,2-dicarbonyl compounds with amidrazones. The hydrazinyl group of the parent compound can be first converted to an amidrazone, which then undergoes cyclocondensation. Alternatively, Suzuki cross-coupling reactions of brominated triazines with boronic acid derivatives are effective for creating 5,6-biaryl-1,2,4-triazine-3-amines. nih.gov

Tetrazines: 1,2,4,5-tetrazines can be synthesized directly from nitriles and hydrazine, a reaction that can be catalyzed by Lewis acids such as nickel or zinc salts. nih.gov This method is effective for a range of unactivated aliphatic and aromatic nitriles. nih.gov The reaction of this compound under these conditions with a suitable nitrile could potentially yield an asymmetrically substituted tetrazine. Another route involves the oxidation of a 1,2-dihydrotetrazine intermediate. nih.gov

Optimization of Reaction Conditions for Heterocyclic Ring Formation

The efficiency and outcome of heterocyclic ring formation are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

HeterocycleTypical ReagentsSolventsCatalystsTemperatureTypical Yields (%)
Pyridazine 1,4-Diketones, HydrazonesEthanol (B145695), Methanol, Acetic Acid organic-chemistry.orgresearchgate.netliberty.eduBase (NaOH, Et3N), Acid (HCl), Metal (Cu(II)) organic-chemistry.orguminho.ptRoom Temp. to Reflux nih.govliberty.edu40-90 nih.govorganic-chemistry.orgliberty.edu
1,2,4-Triazine 1,2-Dicarbonyls, AmidrazonesDioxane, DMF nih.govnih.govPalladium catalysts (for cross-coupling) nih.gov50-150 °C nih.gov60-95 nih.gov
1,2,4,5-Tetrazine Nitriles, HydrazineNeat Hydrazine, DMF nih.govnih.govLewis Acids (Ni(OTf)₂, Zn(OTf)₂) nih.govAmbient to 100 °C nih.govnih.gov35-95 nih.gov

For pyridazine synthesis, protic solvents like methanol and ethanol are often effective, and the choice between acidic or basic catalysis can influence the reaction rate and selectivity. organic-chemistry.orgresearchgate.net In the synthesis of 1,2,4,5-tetrazines from nitriles and hydrazine, the addition of Lewis acid catalysts like Ni(OTf)₂ has been shown to dramatically improve yields, even achieving near-quantitative conversion in some cases. nih.gov The reaction temperature is also a critical factor; while some cyclizations proceed at room temperature, others require significant heating to overcome activation barriers. nih.govliberty.edu

Development of Substituted Hydrazinyl Pyridine (B92270) Analogues

The development of analogues through substitution on the pyridine ring or modification of the existing functional groups allows for the fine-tuning of the molecule's properties.

Introduction of Varied Substituents at Pyridine Ring Positions

Modifying the pyridine ring of this compound by introducing additional substituents can be achieved through various organic synthesis strategies. The electronic nature of the pyridine ring, which is generally electron-deficient, along with the directing effects of the existing hydrazinyl and methanol groups, will govern the regioselectivity of these reactions. Direct electrophilic aromatic substitution on the pyridine ring is often challenging but can be facilitated by activating groups. More contemporary and versatile methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), would likely be employed, starting from a halogenated precursor of the parent molecule. The synthesis of 4-substituted pyridine-3-sulfonamides, for instance, has been achieved via click chemistry, demonstrating a modular approach to pyridine functionalization. mdpi.com

Modification of the Hydrazine and Methanol Functionalities

The hydrazinyl and methanol groups are amenable to a wide range of chemical transformations, providing a straightforward route to a large library of analogues.

Hydrazine Group Modification: The nucleophilic nature of the hydrazine moiety allows for several modifications.

Hydrazone Formation: Reaction with aldehydes or ketones readily forms stable hydrazone derivatives. researchgate.net This is a robust reaction often used to link the pyridine core to other molecular fragments.

Acylation/Sulfonylation: The hydrazine can be acylated with acid chlorides or anhydrides, or reacted with sulfonyl chlorides to produce stable N-acyl or N-sulfonyl hydrazides. nih.gov

Alkylation: Direct alkylation of the hydrazine group is also possible, though control of selectivity can be challenging.

Methanol Group Modification: The primary alcohol offers another site for derivatization.

Oxidation: The methanol group can be oxidized under controlled conditions to form the corresponding aldehyde or carboxylic acid, introducing new functionalities.

Esterification/Etherification: Standard reactions can convert the alcohol to an ester or an ether.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. libretexts.org This activates the position for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of nucleophiles.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly into the corresponding alkyl halide, providing another entry point for substitution reactions. libretexts.org Treatment of similar benzyl (B1604629) alcohols with tosyl chloride has also been reported to result in chlorination under certain conditions. researchgate.net

Functional GroupReaction TypeReagentsResulting Functional Group
Hydrazine Hydrazone FormationAldehydes, KetonesHydrazone
AcylationAcyl Chlorides, AnhydridesAcylhydrazide
SulfonylationSulfonyl ChloridesSulfonylhydrazide nih.gov
Methanol OxidationPCC, DMP, KMnO₄Aldehyde, Carboxylic Acid
TosylationTosyl Chloride, PyridineTosylate libretexts.org
HalogenationSOCl₂, PBr₃Alkyl Chloride, Alkyl Bromide libretexts.org

Exploration of Polymeric and Oligomeric Derivatives

The synthesis of polymers or oligomers from this compound is a more advanced application that requires the creation of bifunctional or multifunctional monomers. There is limited direct literature on the polymerization of this specific compound. However, established polymerization principles can be applied to design potential synthetic routes.

One hypothetical approach involves transforming the parent molecule into a monomer capable of step-growth polymerization. For example, the methanol group could be converted to a carboxylic acid (via oxidation), and the hydrazine group could be reacted with a dicarbonyl compound to leave a reactive site, creating an A-B type monomer suitable for forming polyesters or polyamides.

Another strategy could involve grafting the molecule onto a polymeric backbone or an inorganic substrate. Research has shown the successful grafting of pyridine-2-methanol into the interlayers of kaolinite, an aluminosilicate (B74896) clay, through the formation of covalent Al-O-C bonds. researchgate.net A similar approach could potentially be used with this compound, first protecting the hydrazine group, to create novel organic-inorganic hybrid materials. This method would result in a material where the pyridine derivative is covalently bound and arranged in a monolayer within the clay's structure. researchgate.net Such materials could exhibit unique thermal and structural properties compared to the individual components.

Polymerization via Functional Group Reactivity

The inherent reactivity of the hydrazinyl and methanol functional groups in this compound provides avenues for its incorporation into polymeric structures. The hydrazine moiety, with its two nitrogen atoms, can act as a nucleophile or be oxidized, while the primary alcohol of the methanol group can undergo esterification, etherification, or be oxidized to an aldehyde or carboxylic acid. These reactions can be exploited to form either the polymer backbone or cross-linking units.

While direct polymerization studies of this compound are not extensively documented, the reactivity of the 2-hydrazinylpyridine scaffold is known. For instance, patents have detailed the synthesis of various 2-hydrazinylpyridine derivatives, highlighting the manipulation of this functional group. google.comgoogle.com The synthesis typically involves the reaction of a corresponding pyridinium (B92312) halide with hydrazine hydrate. google.com This foundational chemistry underscores the accessibility and reactivity of the hydrazinyl moiety for further transformations, including polymerization.

The formation of hydrazide-hydrazone derivatives from related pyridine compounds demonstrates the reactivity of the hydrazine group, which can be a precursor to forming larger polymeric chains or networks. mdpi.comnih.gov For example, the reaction of hydrazides with aldehydes or ketones to form hydrazones is a well-established reaction that can be utilized in step-growth polymerization.

Based on the functional groups present in this compound, several polymerization strategies can be envisaged:

Polycondensation: The methanol group can react with dicarboxylic acids or their derivatives to form polyesters. Similarly, the hydrazinyl group can react with diacyl chlorides or dianhydrides to form polyhydrazides, or with dialdehydes or diketones to form polyhydrazones.

Polyaddition: The hydrazinyl group could potentially participate in addition reactions with isocyanates to form polyureas or with epoxides.

The resulting polymers would benefit from the inherent properties of the pyridine ring, such as thermal stability and the ability to coordinate with metal ions.

Formation of Supramolecular Assemblies

The structure of this compound is highly conducive to the formation of supramolecular assemblies through non-covalent interactions. The key features facilitating this are:

Hydrogen Bonding: The hydrazinyl group (both N-H protons) and the methanol group (O-H proton) are excellent hydrogen bond donors. The pyridine nitrogen and the nitrogen atoms of the hydrazine are potential hydrogen bond acceptors.

Coordination: The pyridine nitrogen and the hydrazinyl group can act as ligands, coordinating to metal centers to form coordination polymers or discrete metallosupramolecular architectures.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Research on related pyridine-hydrazine based linkers has demonstrated their efficacy in constructing coordination polymers. For example, lead(II) coordination polymers have been successfully assembled using various pyridine-hydrazine ligands, resulting in extended 1D, 2D, and 3D supramolecular architectures. strath.ac.uknih.gov These studies reveal that the self-assembly process is often guided by the anion present and involves a combination of covalent and non-covalent interactions. strath.ac.uk

Analogous systems, such as those based on pyrazine-2,5-diyldimethanol, which also contains a nitrogen-containing heterocycle and methanol groups, have been shown to form extensive supramolecular networks through hydrogen and halogen bonds. mdpi.comresearchgate.net The resulting coordination polymers exhibit diverse dimensionalities, from 1D chains to 3D frameworks. mdpi.com

Furthermore, the ability of pyridine-containing ligands to form supramolecular structures through hydrogen bonding is well-documented. For instance, Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine form 1D and 3D structures directed by hydrogen bonds with anions and solvent molecules. mdpi.com The crystal structure of a zinc porphyrin bearing a pyridyl substituent demonstrates the formation of two-dimensional supramolecular arrays sustained by O-H---N(pyridyl) hydrogen bonding and weak metal-ligand coordination. nih.gov

Given these precedents, this compound is an excellent candidate for the construction of intricate supramolecular assemblies. By selecting appropriate metal ions and counter-anions, it should be possible to direct the self-assembly process to generate a variety of network topologies with potentially interesting properties for applications in areas such as catalysis, gas storage, and sensing.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy would be a cornerstone for elucidating the precise structure of (2-Hydrazinylpyridin-4-yl)methanol.

1D and 2D NMR Techniques for Comprehensive Structural Assignment

To confirm the molecular structure, a complete assignment of all proton (¹H) and carbon (¹³C) signals would be necessary. One-dimensional NMR spectra (¹H and ¹³C) would provide initial information on the chemical environment of the different atoms. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the hydrazinyl group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously assigning these signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to map out the proton connectivity within the pyridine ring. HSQC would correlate each proton signal to its directly attached carbon atom, while HMBC would identify longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for confirming the connectivity between the pyridinyl, hydrazinyl, and methanol moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 Data not available Data not available Data not available
H-5 Data not available Data not available Data not available
H-6 Data not available Data not available Data not available
-CH₂OH Data not available Data not available Data not available
-NHNH₂ Data not available Data not available Data not available
-OH Data not available Data not available Data not available

This table is a placeholder to illustrate the type of data that would be presented. No actual predicted data could be reliably obtained.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
-CH₂OH Data not available

This table is a placeholder to illustrate the type of data that would be presented. No actual predicted data could be reliably obtained.

Conformational Analysis via NMR Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy would provide insights into the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule. For example, NOE data could help establish the rotational orientation of the methanol and hydrazinyl substituents relative to the pyridine ring.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound and to probe its fragmentation behavior.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion. This information would allow for the calculation of the elemental formula, providing strong evidence for the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass Measured Exact Mass Mass Difference (ppm)
[M+H]⁺ Data not available Data not available Data not available

This table is a placeholder to illustrate the type of data that would be presented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. Analysis of these fragment ions would provide further structural confirmation by revealing the connectivity of the different functional groups. For instance, characteristic losses of the methanol group, ammonia (B1221849), or the entire hydrazinyl moiety would be expected.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the hydrazinyl group, the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the methylene group, and C=N and C=C stretching vibrations of the pyridine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Expected Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-NH₂ N-H Stretch Data not available Data not available
-OH O-H Stretch Data not available Data not available
Aromatic C-H C-H Stretch Data not available Data not available
-CH₂- C-H Stretch Data not available Data not available
Pyridine Ring C=C, C=N Stretch Data not available Data not available

This table is a placeholder to illustrate the type of data that would be presented.

Scientific Data Unvailable for this compound

Comprehensive searches for experimental and theoretical data on the chemical compound this compound have yielded no specific information. Despite searches for advanced spectroscopic and structural characterization data, no research findings, data tables, or detailed analyses for this particular molecule could be located in the public domain.

The investigation sought to find information pertaining to the following analytical techniques, as per the requested detailed outline:

Vibrational Mode Analysis: No Fourier-transform infrared (FTIR) or Raman spectroscopy data, which would provide insight into the vibrational modes of the functional groups present in this compound, was found.

Hydrogen Bonding and Intermolecular Interactions: There is no available literature detailing the hydrogen bonding patterns or other intermolecular forces that would govern the supramolecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: Information regarding the electronic transitions and chromophoric behavior of this compound is absent from the searched scientific literature. Consequently, no data on its potential solvatochromism could be retrieved.

X-ray Crystallography: No single-crystal X-ray diffraction studies have been published for this compound. Therefore, its absolute and solid-state structure remains undetermined.

While search results did identify studies on related but distinct molecules, such as (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol and 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the data from these cannot be extrapolated to the target compound due to structural differences. Information on simpler related structures like 4-pyridinemethanol (B147518) and 2-hydrazinopyridine (B147025) was also found but is not directly applicable.

Given the lack of specific data for this compound, the generation of a scientifically accurate article with the requested detailed sections and data tables is not possible at this time. Further experimental research on this compound would be required to produce the necessary data.

X-ray Crystallography and Solid-State Structural Elucidation

Analysis of Crystal Packing and Intermolecular Interactions

The molecular structure of this compound features several functional groups capable of forming strong intermolecular interactions, which would dictate the packing of the molecules in a crystalline lattice. These include the pyridine ring, the hydrazinyl group (-NHNH2), and the methanol group (-CH2OH). The presence of both hydrogen bond donors (the -NH, -NH2, and -OH groups) and hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the hydrazinyl group, and the oxygen atom of the methanol group) suggests that hydrogen bonding would be the dominant force in the crystal packing.

It is anticipated that a complex network of hydrogen bonds would be observed. For instance, the hydroxyl group of the methanol substituent is a potent hydrogen bond donor and could interact with the nitrogen atom of the pyridine ring of an adjacent molecule. Similarly, the N-H groups of the hydrazinyl moiety are also strong hydrogen bond donors and could form hydrogen bonds with the pyridinyl nitrogen, the oxygen of the methanol group, or the nitrogen atoms of the hydrazinyl group of neighboring molecules.

These interactions are commonly observed in related structures. For example, in the crystal structure of (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine, pairs of molecules are linked by N-H···N hydrogen bonds to form centrosymmetric dimers. researchgate.net A similar dimeric motif could be envisaged for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. These calculations can predict molecular geometries, electronic structures, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the ground state properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of the optimized geometry and electronic energy of a system. For (2-Hydrazinylpyridin-4-yl)methanol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to determine the most stable conformation. These calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While direct computational studies on this compound are not extensively documented in publicly available literature, data from similar pyridine (B92270) and hydrazinyl-containing compounds can provide a reasonable estimation of its structural parameters. For instance, studies on related pyridine derivatives show that the pyridine ring generally maintains its aromatic planarity, with slight distortions introduced by substituents. scirp.orgsemanticscholar.orgscispace.com The bond lengths within the pyridine ring are expected to be in the range of 1.33 to 1.40 Å, and the C-N bond lengths would be around 1.34 Å. scirp.org The geometry of the hydrazinyl and methanol (B129727) groups would also be optimized to find the lowest energy conformation, considering potential intramolecular hydrogen bonding between the hydrazinyl protons and the nitrogen of the pyridine ring or the oxygen of the methanol group.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations on Analogous Structures

ParameterPredicted Value
Pyridine Ring C-C Bond Lengths1.38 - 1.40 Å
Pyridine Ring C-N Bond Lengths~1.34 Å
C-C (ring-CH2OH) Bond Length~1.51 Å
C-O (methanol) Bond Length~1.43 Å
N-N (hydrazinyl) Bond Length~1.45 Å
C-N (ring-hydrazinyl) Bond Length~1.38 Å

Note: These values are estimations based on computational studies of similar molecules and may vary in an actual calculation for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, which contains a nitrogen atom with a lone pair of electrons. The LUMO, on the other hand, is likely to be distributed over the π-system of the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net Computational studies on analogous aromatic hydrazines and pyridine derivatives support this distribution of frontier orbitals. researchgate.netdoi.org The presence of the electron-donating hydrazinyl group and the electron-withdrawing nature of the pyridine nitrogen would influence the energies of these orbitals.

Table 2: Conceptual HOMO/LUMO Characteristics for this compound

Molecular OrbitalExpected Primary LocalizationImplication for Reactivity
HOMOHydrazinyl group, Pyridine ring N and π-systemNucleophilic and electron-donating character
LUMOPyridine ring π*-systemElectrophilic character, susceptibility to nucleophilic attack

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For reactions involving this compound, such as condensation reactions of the hydrazinyl group with carbonyl compounds, DFT calculations can be used to locate the transition state structures. nih.gov The reaction energy profile can then be mapped out, showing the relative energies of the reactants, intermediates, transition states, and products. This provides a detailed mechanistic understanding of the reaction. For instance, in the formation of hydrazones from a hydrazinyl-containing compound, the mechanism typically involves the initial nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. nih.gov Computational studies can model this process, including the role of catalysts such as acids or bases. nih.gov

In many chemical reactions, multiple products can be formed. Computational chemistry can be instrumental in predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is preferentially formed). For a molecule like this compound, which has multiple reactive sites, predicting the outcome of a reaction can be complex. For example, in an electrophilic substitution on the pyridine ring, computational models can predict which position (ortho, meta, or para to the existing substituents) is most likely to be attacked by analyzing the electron density and the stability of the resulting intermediates. Similarly, if the molecule participates in a reaction that creates a new stereocenter, computational methods can predict which diastereomer or enantiomer will be the major product by comparing the energies of the different transition states leading to each stereoisomer.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can also predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. The calculated frequencies and intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes. semanticscholar.orgscispace.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be invaluable in interpreting complex experimental NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum, providing information about the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). scirp.org The comparison of these predicted spectroscopic parameters with experimental data, when available, serves as a rigorous test of the computational methodology and provides a deeper understanding of the molecule's properties. researchgate.net

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational means is a valuable tool for structure verification and analysis. nih.gov Density Functional Theory (DFT) is a commonly employed method for calculating the isotropic shielding constants of nuclei, which can then be converted to chemical shifts. researchgate.net These calculations are typically performed on a geometry-optimized structure of the molecule. For this compound, the chemical shifts of the hydrogen and carbon atoms are influenced by the electron-donating hydrazinyl group and the electron-withdrawing hydroxymethyl group, as well as the aromatic pyridine ring.

Given the lack of direct computational studies on this compound, predictions can be made based on analyses of its constituent fragments: 2-hydrazinopyridine (B147025) and 4-pyridylmethanol. Experimental ¹H NMR data for 2-hydrazinopyridine shows distinct signals for the pyridine ring protons and the hydrazinyl protons. chemicalbook.com The introduction of the methanol group at the 4-position is expected to primarily influence the chemical shifts of the protons at positions 3 and 5 of the pyridine ring.

A predicted ¹³C NMR spectrum can also be constructed. The carbon atoms of the pyridine ring will have chemical shifts characteristic of aromatic heterocycles, with the carbon attached to the nitrogen (C2) and the carbon attached to the hydrazinyl group (C2) showing significant shifts. The chemical shift of the methylene (B1212753) carbon in the methanol group will be indicative of a carbon attached to both an aromatic ring and a hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~6.7C2
H5~6.7C3
H6~8.0C4
-NH-Variable (solvent dependent)C5
-NH₂Variable (solvent dependent)C6
-CH₂-~4.6-CH₂OH
-OHVariable (solvent dependent)

Note: Predicted values are estimations based on related structures and are subject to variation based on the computational method, basis set, and solvent model used.

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational frequency calculations, typically using DFT methods, are instrumental in assigning experimental spectral bands to specific molecular motions. youtube.com For this compound, the vibrational spectrum will be rich with modes corresponding to the pyridine ring, the hydrazinyl group, and the methanol substituent.

A study on the vibrational spectra of 2,2'-hydrazobipyridine provides a useful reference for the vibrational modes of the hydrazinyl moiety attached to a pyridine ring. researchgate.net Key vibrational modes for this compound would include:

N-H stretching vibrations from the hydrazinyl group, typically appearing in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations of the pyridine ring, usually found around 3000-3100 cm⁻¹.

O-H stretching vibration from the methanol group, which is often broad and located around 3200-3600 cm⁻¹.

Pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations for the bond between the pyridine ring and the hydrazinyl group.

C-O stretching vibration of the methanol group.

N-H and C-H bending vibrations at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Pyridine Ring Stretch1400 - 1600
C-O Stretch1000 - 1260

Note: These are general ranges and the precise frequencies would be determined by computational calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Exploration of the Conformational Landscape in Solution or Gas Phase

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the substituents to the pyridine ring. Key dihedral angles to consider are those associated with the C4-C(methanol) bond and the C2-N(hydrazinyl) bond.

In the gas phase, the molecule can explore a wide range of conformations. In solution, the preferred conformations will be influenced by interactions with solvent molecules. The hydrazinyl group itself has conformational flexibility due to rotation around the N-N bond. dtic.mil Intramolecular hydrogen bonding between the hydrazinyl protons and the pyridine nitrogen, or between the methanol hydroxyl group and the pyridine nitrogen, could also play a role in stabilizing certain conformations. nih.gov

Interactions with Solvents or Other Molecules

The nature of the solvent will significantly impact the behavior of this compound. In polar protic solvents like water or methanol, the hydrazinyl and hydroxymethyl groups can act as both hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions will influence the solvation of the molecule and its conformational preferences. rsc.org

In nonpolar solvents, intermolecular interactions will be dominated by weaker van der Waals forces. MD simulations can be used to study the radial distribution functions of solvent molecules around different parts of the solute, revealing the structure of the solvation shells. rsc.org Co-solvent molecular dynamics simulations could also be employed to probe the binding preferences of different small molecules to the surface of this compound, identifying potential interaction sites. nih.gov

Exploration of Non Clinical and Non Biological Applications

Materials Science Applications

The combination of a hydrogen-bonding hydrazinyl group, a coordinating pyridine (B92270) ring, and a reactive methanol (B129727) group makes (2-Hydrazinylpyridin-4-yl)methanol an intriguing candidate for the development of new materials.

The presence of the methanol group offers a reactive site for polymerization reactions. For instance, it can be converted into a more reactive group, such as an acrylate (B77674) or methacrylate, which can then undergo radical polymerization. The direct polymerization of monomers containing functional groups like hydroxyls and pyridines has been successfully achieved through techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the synthesis of well-defined polymers where the functional groups are preserved.

The incorporation of the pyridinyl and hydrazinyl moieties into a polymer backbone could impart specific properties to the resulting material. Pyridine-containing polymers have been investigated for a variety of applications, including as materials for gas adsorption and as supports for catalysts. mdpi.com The hydrazinyl group, with its hydrogen-bonding capabilities, could influence the polymer's morphology and intermolecular interactions. While the direct polymerization of this compound has not been extensively documented, the established principles of polymer chemistry suggest its potential as a functional monomer.

Aromatic compounds with pyridazine (B1198779) cores, structurally related to the pyridine in the title compound, have been synthesized and used to create conjugated polymers for applications in organic solar cells. nih.gov This highlights the potential for pyridine-based monomers to be used in the development of electronically active polymers.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, functional materials. The molecular structure of this compound is rich in sites that can participate in these interactions. The pyridine ring can engage in π-π stacking, while the hydrazinyl and hydroxyl groups are excellent hydrogen bond donors and acceptors.

This combination of functionalities makes it a promising building block for supramolecular gels. Low-molecular-weight gelators often possess both hydrogen-bonding groups and aromatic rings. For example, pyridyl-amide based systems can form robust supramolecular gels. nih.gov The interplay of hydrogen bonding between the amide groups and π-π stacking of the pyridine rings leads to the formation of a three-dimensional network that immobilizes the solvent. Similarly, the hydrogen bonding capabilities of alcohols have been harnessed to create supramolecular gels where the solvent polarity can tune the helical pitch of the self-assembled fibers. rsc.orgaps.org The self-assembly process can also be influenced by the shape-complementarity of alcohol molecules, leading to the formation of either crystals or gels. researchgate.net

The formation of supramolecular structures is often driven by multiple hydrogen-bonding interactions, which provide directionality and specificity to the assembly process. rsc.org The ability of this compound to form multiple hydrogen bonds suggests its potential to self-assemble into well-defined nanostructures, such as fibers or sheets, which are the basis of supramolecular materials.

Coordination Chemistry and Ligand Design

The pyridine nitrogen and the hydrazinyl group of this compound are excellent donor sites for coordination to metal ions. This makes the compound a versatile ligand for the synthesis of new coordination complexes with potentially interesting structural, magnetic, and catalytic properties.

The hydrazinyl group can be readily condensed with aldehydes or ketones to form hydrazones. Pyridyl hydrazone ligands are known to coordinate to metal ions in various ways. A common binding mode involves the pyridine nitrogen and one of the hydrazone nitrogen atoms, forming a stable five- or six-membered chelate ring. ias.ac.in The resulting metal complexes can exhibit a range of geometries, from square planar to octahedral, depending on the metal ion and the presence of other ligands. researchgate.net

The hydroxyl group of the methanol moiety can also participate in coordination, either in its neutral form or as a deprotonated alkoxide. This could lead to the formation of tridentate ligands, where the compound binds to a metal center through the pyridine nitrogen, a hydrazone nitrogen, and the oxygen of the hydroxyl group. Such multidentate coordination can enhance the stability of the resulting metal complexes. The coordination of pyridine-hydrazine based ligands that are singly-deprotonated and bind in an enolic form has been observed in the formation of zinc(II) coordination polymers. unimelb.edu.au

The table below summarizes the potential coordination sites of this compound and its hydrazone derivatives.

Functional GroupPotential Coordination SiteRole in Coordination
PyridineNitrogen atomActs as a Lewis base, coordinating to the metal center.
Hydrazine (B178648)/HydrazoneNitrogen atomsCan act as a bridging or chelating ligand. The imine nitrogen of the hydrazone is a common coordination site.
Methanol/AlkoxideOxygen atomCan coordinate in its neutral form or as a deprotonated alkoxide, leading to different coordination modes and charges of the complex.

The versatility of this compound as a ligand allows for the synthesis of a wide variety of coordination complexes. Mononuclear complexes can be prepared by reacting the ligand with a metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion will determine the final structure of the complex.

Furthermore, the bifunctional nature of the ligand, with its ability to chelate a metal ion and also present a reactive hydroxyl group, opens the door to the synthesis of coordination polymers. Coordination polymers are extended structures in which metal ions are linked by organic ligands. Pyridine-based ligands are widely used in the construction of coordination polymers due to their well-defined coordination vectors. frontiersin.org By using a ligand like this compound, it is possible to create one-, two-, or three-dimensional networks with potential applications in areas such as gas storage, separation, and catalysis. For instance, coordination polymers have been fabricated from Cd(II) and pincer-type isonicotinoylhydrazone-based ligands. rsc.org

Metal complexes derived from pyridyl hydrazone ligands have shown promise as catalysts in a number of chemical transformations. A notable example is the use of pyridyl aroyl hydrazone-based metal complexes as electrocatalysts for the hydrogen evolution reaction (HER). nih.govnih.govacs.org In these systems, the ligand is not merely a spectator but plays an active role in the catalytic cycle, often through a ligand-centered protonation and reduction mechanism. nih.govacs.org

The catalytic performance of these complexes is influenced by the nature of the metal ion and the electronic properties of the ligand. The table below presents the turnover frequencies (TOF) for HER catalyzed by different metal complexes of a pyridyl aroyl hydrazone ligand. acs.org

Metal IonTurnover Frequency (s⁻¹)Overpotential (V)
Fe--
Co--
Ni70400.42
Cu--
Zn--

(Data for Fe, Co, Cu, and Zn complexes were part of the study but the optimal performance was reported for the Ni complex. acs.org)

This demonstrates that by a judicious choice of the metal center, the catalytic activity can be tuned. The presence of the hydroxyl group in this compound could provide an additional handle for modulating the catalytic properties of its metal complexes, for instance, by acting as a proton relay or by influencing the electronic structure of the metal center.

Chemical Sensors and Analytical Reagents

There is currently no published research detailing the use of this compound in the development of chemical sensors or as a reagent in analytical chemistry.

No studies have been found that investigate or report the application of this compound as a chemosensor for the detection of any specific non-biological analytes. The potential of this compound to act as a receptor in a sensor system, its selectivity, sensitivity, and detection limits have not been explored in the available scientific literature.

While related compounds containing a hydrazine moiety, such as 2-hydrazinoquinoline, have been utilized as derivatization agents to enhance the detection of certain molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), there is no evidence to suggest that this compound has been investigated for similar purposes. google.com The hydrazinyl group could theoretically react with carbonyl compounds, but specific research on its efficacy, reaction conditions, and the properties of its derivatives is absent from the literature.

Role in Organic Light-Emitting Diodes (OLEDs) or Optoelectronic Devices (if structurally relevant)

No information is available regarding the application or investigation of this compound in the field of organic electronics, including OLEDs.

A search of the scientific literature did not yield any data on the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, or excited-state lifetime. Furthermore, there are no reports on its charge transport capabilities, including electron and hole mobility, which are crucial parameters for assessing a material's suitability for use in optoelectronic devices.

Consistent with the lack of data on its fundamental properties, there are no published studies on the integration of this compound into any optoelectronic device architecture. Its potential role as an emissive layer, host material, or charge transport layer in devices like OLEDs remains unexplored.

Future Research Directions and Perspectives

Unexplored Synthetic Transformations and Derivatizations

While the synthesis of the parent compound is established, its potential as a versatile building block remains largely untapped. Future research could pivot towards developing innovative synthetic transformations and derivatizations that leverage its distinct functionalities.

The batch production of pyridine (B92270) derivatives can be effective on a lab scale, but industrial applications often benefit from the safety, efficiency, and scalability of continuous flow processes. youtube.com The large-scale synthesis of pyridines and picolines can be achieved through gas-phase continuous production, where reactants are passed over a catalyst at high temperatures. youtube.com Future work could explore the adaptation of such principles to the synthesis of (2-Hydrazinylpyridin-4-yl)methanol and its derivatives. A continuous flow setup could potentially offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing the handling of potentially hazardous intermediates.

Table 1: Potential Parameters for Continuous Flow Synthesis

Parameter Potential Range/Condition Rationale
Reactor Type Packed-bed reactor with a solid catalyst To facilitate heterogeneous catalysis and simplify product separation.
Temperature 200-450 °C High temperatures are often required for gas-phase cyclocondensation reactions leading to pyridines. youtube.com
Catalyst Zeolites, metal oxides (e.g., alumina, silica) Commonly used in industrial pyridine synthesis to promote condensation and dehydration. youtube.com
Reactants Simple aldehydes, ketones, and ammonia (B1221849) precursors To construct the pyridine ring in a continuous fashion. youtube.com

| Post-synthesis Modification | In-line functionalization modules | To introduce the hydrazinyl and methanol (B129727) groups sequentially without isolating intermediates. |

The direct functionalization of the pyridine ring via C-H activation is a powerful and atom-economical strategy that remains to be explored for this compound. nih.gov The electron-deficient nature of the pyridine ring makes it a challenging substrate, but recent advances in transition-metal catalysis offer promising avenues. nih.govresearchgate.net

Research could focus on regioselective C-H functionalization at the C3, C5, and C6 positions of the pyridine ring. The coordinating ability of the pyridine nitrogen and the hydrazinyl group could be exploited to direct metal catalysts to specific C-H bonds. rsc.org

Catalytic Strategies for Exploration:

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used for the ortho-arylation and chlorination of 2-phenylpyridine. rsc.org Similar methodologies could be adapted to functionalize the this compound core, potentially using the hydrazinyl group or a derivative as an internal directing group.

Copper-Catalyzed Alkylation: Copper(I) iodide has been shown to catalyze the C-H alkylation of N-iminopyridinium ylides with N-tosylhydrazones. beilstein-journals.org This suggests a pathway where the hydrazinyl moiety of the target compound could be first converted to a directing ylide, followed by catalytic alkylation.

Rare-Earth Metal Catalysis: Yttrium and scandium complexes have demonstrated high activity for the ortho-alkylation of pyridines with olefins. nih.gov Investigating these catalysts could enable the introduction of various alkyl chains onto the this compound scaffold.

Table 2: Potential Catalytic Systems for C-H Functionalization of the Pyridine Ring

Catalyst System Target Position Type of Functionalization Potential Substrates Reference
Pd(OAc)₂ / K₂CO₃ Ortho (C3 or C5) Arylation Diphenyliodonium salts rsc.org
CuI / LiOt-Bu C2-H (via ylide) Alkylation N-tosylhydrazones beilstein-journals.org
Yttrium complexes Ortho (C3 or C5) Alkylation Alkenes (e.g., ethylene, styrenes) nih.gov

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives, both in the solid state and during chemical reactions, requires the application of advanced spectroscopic methods.

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in solid form. For this compound, ssNMR could elucidate intermolecular interactions, such as hydrogen bonding involving the hydrazinyl and hydroxyl groups, and determine the packing arrangement in the crystal lattice. acs.orgnih.gov

Dynamic Nuclear Polarization (DNP) is a technique that can dramatically enhance the sensitivity of NMR spectroscopy, enabling the study of low-concentration species or samples with limited mass. wikipedia.orgyoutube.com DNP-SENS (Surface-Enhanced NMR Spectroscopy) could be particularly valuable for studying the interaction of this compound with surfaces. nih.gov For instance, if the compound is used as a ligand to modify a catalyst or material surface, DNP-SENS could provide detailed information about its binding mode and the nature of the surface-adsorbate interaction. nih.gov The addition of pyridine has been shown to be a key component in DNP formulations for studying reactive surface sites, suggesting that the pyridine core of the target molecule could be advantageous in such experiments. nih.gov

Many chemical reactions involving hydrazine (B178648) and pyridine derivatives proceed through short-lived, high-energy transient intermediates. nih.gov Ultrafast spectroscopic techniques, such as time-resolved infrared (IR) and transient absorption spectroscopy, operate on femtosecond to picosecond timescales, making it possible to directly observe the formation and decay of these species. nih.govnih.gov

Future research could employ these methods to study:

Photochemical Reactions: Investigation of the excited-state dynamics of this compound upon photoexcitation could reveal pathways for photoinduced bond cleavage or electron transfer, which is crucial for applications in photochemistry and materials science. rsc.orgarxiv.org

Radical Intermediates: The hydrazinyl group can be a precursor to radical species. Ultrafast spectroscopy could be used to detect and characterize transient aryl or nitrogen-centered radicals generated during oxidation or other bond-forming reactions, providing crucial mechanistic insights. acs.org

Proton and Electron Transfer Dynamics: The compound possesses both proton-donating (NH, OH) and proton-accepting (N-pyridine) sites. Time-resolved vibrational spectroscopy can monitor the structural dynamics of hydrogen bonds and follow proton transfer events in real-time. nih.gov

Integration with Emerging Fields of Chemistry

The unique combination of functional groups in this compound makes it a promising candidate for integration into interdisciplinary fields such as chemical biology and materials science.

Chemical Biology: Pyridine and hydrazine moieties are found in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov The hydrazinyl group can react with aldehydes and ketones to form hydrazones, a common linkage in bioconjugation. This opens up possibilities for using this compound as a scaffold for creating novel probes, imaging agents, or as a fragment in drug discovery programs. Its ability to chelate metal ions could also be explored for the development of metallodrugs or sensors.

Materials Science: Pyridine derivatives are widely used as ligands for creating functional coordination polymers, metal-organic frameworks (MOFs), and catalysts. nih.gov The hydrazinyl and hydroxymethyl groups of this compound offer additional coordination sites and the potential for post-synthetic modification. Future work could focus on synthesizing novel materials where this compound acts as a multidentate ligand, potentially leading to materials with interesting catalytic, magnetic, or photophysical properties.

Exploration in Main Group Chemistry

The presence of multiple Lewis basic sites—the pyridine nitrogen, the two nitrogen atoms of the hydrazinyl group, and the oxygen atom of the methanol group—makes this compound an intriguing candidate for coordination chemistry with main group elements. Pyridine and its derivatives are well-established Lewis bases that form stable adducts with various main group elements, such as boron and sulfur. For instance, the formation of the sulfur trioxide pyridine complex (SO₃(py)) and the pyridine adduct of borane (B79455) (BH₃py) are classic examples of such interactions. wikipedia.org

The hydrazinyl moiety introduces additional coordination possibilities, potentially leading to the formation of chelate complexes or bridging ligands in multinuclear main group element assemblies. The interaction of the hydrazinyl group with main group elements could lead to novel reactivity and the stabilization of unusual oxidation states or coordination geometries.

Table 1: Potential Coordination Modes of this compound with Main Group Elements

Coordination Site(s)Main Group Element ExamplePotential Complex Type
Pyridine NitrogenBoron Trifluoride (BF₃)Lewis Acid-Base Adduct
Hydrazinyl Group (N,N'-)Aluminum Trichloride (AlCl₃)Chelated Complex
Pyridine-N and Hydrazinyl-NGallium Trichloride (GaCl₃)Bridged Dimeric Complex
Hydroxymethyl OxygenSilicon Tetrachloride (SiCl₄)Alkoxide Complex (after deprotonation)

Research in this area could involve the systematic reaction of this compound with a variety of main group halides and alkyls to explore the resulting coordination complexes. Characterization of these new materials using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would provide valuable insights into their structure, bonding, and potential applications, for instance, as catalysts or precursors for materials synthesis.

High-Throughput Experimentation in Synthetic Chemistry

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of large libraries of compounds for desired properties. The pyridine scaffold is a common feature in many biologically active molecules, and libraries of pyridine derivatives are frequently screened in drug discovery programs. acs.orgnih.gov For example, HTE has been successfully employed to identify novel pyridine-based inhibitors for targets such as Rho kinase and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

This compound is an ideal candidate for inclusion in HTE campaigns for several reasons. Its synthesis from readily available precursors, such as a 2-halopyridine-4-methanol derivative and hydrazine hydrate (B1144303), suggests that a variety of analogs could be prepared in a parallel fashion. A plausible synthetic route involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with hydrazine. google.comgoogle.com The precursor, (2-chloropyridin-4-yl)methanol, can be synthesized from 2-amino-4-picoline through a series of reactions. google.com

Table 2: Proposed Synthetic Route for this compound

StepReactant(s)Reagent(s)Product
12-Amino-4-picolineNaNO₂, H₂SO₄2-Hydroxy-4-picoline
22-Hydroxy-4-picolinePOCl₃2-Chloro-4-methylpyridine (B103993)
32-Chloro-4-methylpyridineN-Chlorosuccinimide, Benzoyl Peroxide2-Chloro-4-(chloromethyl)pyridine
42-Chloro-4-(chloromethyl)pyridineH₂O(2-Chloropyridin-4-yl)methanol
5(2-Chloropyridin-4-yl)methanolHydrazine hydrateThis compound

The presence of the reactive hydrazinyl and hydroxyl functional groups allows for a wide range of subsequent derivatization reactions. This would enable the creation of a diverse library of compounds based on the this compound scaffold. High-throughput screening of such a library against various biological targets, such as kinases, could lead to the discovery of new lead compounds for drug development. promega.com The universal nature of some kinase assay platforms makes them suitable for screening large and diverse compound libraries. promega.com

Conclusion

Summary of Key Research Findings and Methodological Advancements

Direct and extensive research dedicated solely to (2-Hydrazinylpyridin-4-yl)methanol is not widely available in peer-reviewed literature. However, the body of knowledge on related hydrazinopyridine and pyridyl-methanol derivatives allows for a number of informed postulations. The synthesis of hydrazinopyridines is commonly achieved through the nucleophilic substitution of a halogenated pyridine (B92270), such as a chloropyridine, with hydrazine (B178648) hydrate (B1144303). nih.gov This suggests a probable and accessible synthetic route to this compound, likely starting from (2-chloropyridin-4-yl)methanol.

Methodologically, the characterization of such a compound would rely on standard analytical techniques. Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be essential for structural elucidation. rsc.org X-ray crystallography, should a suitable crystal be obtained, would provide definitive information on its three-dimensional structure and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrazinyl groups. nih.govresearchgate.net

The reactivity of the hydrazinyl moiety is expected to be a key feature of this compound. Hydrazines are well-known for their nucleophilicity and their ability to react with carbonyl compounds to form stable hydrazones. nih.govresearchgate.net This reactivity is a cornerstone of dynamic combinatorial chemistry and the synthesis of a wide range of heterocyclic systems. nih.gov

Outlook on the Compound's Role in Advancing Fundamental Chemical Knowledge

This compound presents several avenues for advancing fundamental chemical knowledge. Its bifunctional nature, possessing both a nucleophilic hydrazinyl group and a hydroxyl group, makes it an intriguing building block for more complex molecular architectures.

The study of its conformational preferences and the interplay of intramolecular hydrogen bonding between the hydroxyl and hydrazinyl groups, as well as with the pyridine nitrogen, could offer valuable insights into non-covalent interactions that govern molecular shape and reactivity.

Furthermore, its potential as a ligand in coordination chemistry is significant. The pyridine nitrogen and the hydrazinyl group provide multiple coordination sites for metal ions, leading to the formation of diverse and potentially functional metal-organic frameworks or discrete coordination complexes. The study of these complexes could contribute to a deeper understanding of ligand design principles and the electronic and steric effects on the properties of the resulting complexes. nih.govresearchgate.net

Broader Implications for Chemical Science and Technology

While specific applications for this compound have yet to be established, its structural motifs suggest potential in several areas of chemical science and technology.

In medicinal chemistry, hydrazone derivatives of various heterocyclic compounds have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. nih.govnih.govmdpi.com The ability of the hydrazinyl group to form hydrazones with biological carbonyl-containing molecules, coupled with the versatile chemistry of the pyridine scaffold, makes this compound and its derivatives interesting candidates for drug discovery programs.

In materials science, the ability of pyridyl and hydrazinyl groups to coordinate with metal ions opens up possibilities for the design of new functional materials. These could include catalysts, sensors, or materials with interesting magnetic or optical properties. The hydroxyl group also provides a handle for further functionalization, for instance, through esterification or etherification, allowing for the incorporation of this building block into larger polymeric structures.

Q & A

Q. What are the common synthetic routes for preparing (2-Hydrazinylpyridin-4-yl)methanol, and what critical parameters influence reaction efficiency?

Methodological Answer:

  • Synthetic Pathway : A typical route involves refluxing a pyridine derivative (e.g., 4-hydroxymethylpyridin-2-one) with hydrazine hydrate in ethanol/water, followed by acid quenching and recrystallization .
  • Critical Parameters :
    • Solvent System : Ethanol-water mixtures enhance solubility of intermediates.
    • Reaction Time : Prolonged reflux (6–8 hours) ensures complete hydrazine substitution .
    • Purification : Recrystallization from ethanol yields high-purity crystals; column chromatography may be required for polar byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Key Techniques :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm hydrazine substitution and methanol group placement.
    • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) monitors purity .
    • XRD : Single-crystal X-ray diffraction with SHELXL refines molecular geometry and hydrogen bonding .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Stability Profile :
    • Temperature : Store at –20°C to prevent hydrazine decomposition .
    • Light Sensitivity : Protect from UV exposure to avoid photooxidation of the hydrazinyl group.
    • pH : Avoid strong acids/bases to prevent hydrolysis of the pyridine ring .

Advanced Research Questions

Q. How can researchers address discrepancies in hydrazine substitution efficiency across different synthetic batches?

Methodological Answer:

  • Root Cause Analysis :
    • Reagent Purity : Hydrazine hydrate concentration must be ≥80% to avoid side reactions .
    • Moisture Control : Anhydrous conditions reduce competing hydrolysis pathways.
    • Kinetic Monitoring : Use in-situ FTIR to track hydrazine consumption and optimize reaction time .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data regarding molecular geometry?

Methodological Answer:

  • Validation Workflow :
    • XRD Refinement : Use SHELXL to refine crystal structures, focusing on hydrogen-bonding networks and torsion angles .
    • DFT Adjustments : Incorporate solvent effects (e.g., ethanol polarity) into computational models to align with experimental NMR/XRD data .
    • Statistical Analysis : Apply R-factors and residual maps to quantify model accuracy .

Q. What advanced experimental designs (e.g., DOE) are recommended for optimizing reaction conditions in multi-step syntheses involving this compound?

Methodological Answer:

  • DOE Framework :
    • Factors : Solvent ratio (ethanol/water), temperature, catalyst loading.
    • Response Variables : Yield, purity, reaction time.
    • Statistical Tools : Use fractional factorial designs to identify critical interactions (e.g., temperature-solvent effects) .
  • Case Study : A 23^3 factorial design reduced side-product formation by 30% in analogous pyridinone syntheses .

Q. How can the compound’s potential as a chelating agent or enzyme inhibitor be systematically evaluated?

Methodological Answer:

  • Biological Assays :
    • Chelation Studies : UV-Vis titration (λmax 245–276 nm) monitors metal-binding affinity .
    • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten) assess inhibition constants (Ki) using recombinant enzymes .
  • Structural Insights : Molecular docking (AutoDock Vina) predicts binding modes to targets like cytochrome P450 .

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